3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid
Description
3-(4-Oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid is a heterocyclic compound featuring a fused pyridotriazinone core linked to a propanoic acid moiety. Its structure combines a nitrogen-rich aromatic system with a carboxylic acid functional group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-7-10(16)13-6-2-1-3-8(13)12-11-7/h1-3,6H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJKTFPFHCEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Agrochemical Propanoic Acid Derivatives
Key Analogues :
- 2-(4-((5-Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Fluazifop): A herbicide with a pyridinyl-phenoxypropanoic acid backbone .
- 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Haloxyfop): Structurally similar to fluazifop but includes a chlorine substituent for enhanced herbicidal activity .
Structural Differences :
- The target compound replaces the phenoxy-pyridinyl ether linkage of fluazifop and haloxyfop with a fused pyridotriazinone ring.
- Functional Impact: The pyridotriazinone system may enhance electron-deficient character compared to the trifluoromethylpyridine groups in agrochemicals, affecting reactivity or stability in environmental conditions.
Table 1: Agrochemical Propanoic Acid Analogues
Comparison with Sulfamoylphenylamino Propanoic Acid Derivatives
Key Analogue: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid (from ), synthesized for studying halogenation and hydrazone formation .
Structural Differences :
- The target compound lacks the sulfamoylphenylamino group but incorporates a pyridotriazinone ring. The sulfamoyl group in the analogue provides hydrogen-bonding capacity, whereas the triazinone core may prioritize π-π interactions.
Comparison with Fluorescent Probe PTPA
Key Analogue: PTPA (3-((1-(4-(3-Bromopropoxy)phenyl)-4-cyano-9-oxo-9H-indeno[2,1-c]pyridin-3-yl)thio)propanoic acid), a fluorescent probe for magnesium alloy degradation monitoring .
Structural Differences :
- PTPA contains an indenopyridine system with a bromopropoxy-phenyl group and a thioether linkage, whereas the target compound features a simpler pyridotriazinone core.
- Functional Impact: The indenopyridine system in PTPA enables fluorescence via extended conjugation, a property unlikely in the target compound due to its smaller aromatic system.
Comparison with Thiazolidinone-Pyrimidinone Hybrid
Key Analogue: 3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS 847378-55-6), a thiazolidinone-pyrimidinone hybrid .
Structural Differences :
- The analogue integrates a pyrido[1,2-a]pyrimidin-4-one ring and a thioxo-thiazolidinone group, contrasting with the pyrido[2,1-c][1,2,4]triazin-4-one core of the target compound.
- Functional Impact: The thioxo group in the analogue may confer metal-chelating properties, while the triazinone’s nitrogen-rich structure could enhance hydrogen-bonding capacity.
Table 2: Heterocyclic Propanoic Acid Derivatives
Biological Activity
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its pyrido-triazine core, which may facilitate interactions with various biological targets, including enzymes and receptors.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 234.23 g/mol. The compound features a triazine ring fused with a pyridine moiety, contributing to its unique chemical properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₄O₃ |
| Molecular Weight | 234.23 g/mol |
| Structure | Pyrido-triazine core |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may inhibit certain enzymes or modulate receptor functions through competitive binding or allosteric mechanisms.
Interaction Studies
Research indicates that the compound's interaction with biological targets can be assessed using various techniques such as:
- Binding assays : To measure affinity towards enzymes or receptors.
- Enzyme inhibition assays : To determine the inhibitory potency against specific enzymes.
These studies are essential for elucidating the compound's therapeutic potential and understanding its pharmacokinetics and pharmacodynamics.
Biological Activities
Recent investigations have highlighted several promising biological activities associated with this compound:
- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly in models of breast and colon cancer.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers observed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range for certain strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
